Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amine and isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. The synthesis involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 5-bromo-3-aminomethylpicolinate: Similar structure but lacks the Boc protection.
Isopropyl 5-chloro-3-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure with a chlorine atom instead of bromine.
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)nicotinate: Similar structure but with a nicotinic acid derivative.
Uniqueness
Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to the presence of the bromine atom and the Boc-protected amine group, which confer specific reactivity and stability properties. These features make it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C15H21BrN2O4 |
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Molecular Weight |
373.24 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4/c1-9(2)21-13(19)12-10(6-11(16)8-17-12)7-18-14(20)22-15(3,4)5/h6,8-9H,7H2,1-5H3,(H,18,20) |
InChI Key |
KKRZVRBLFWOVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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